

Application of Win 54954 in High-Throughput Screening for Antivirals

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Compound of Interest

Compound Name: Win 54954

Cat. No.: B1203490

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

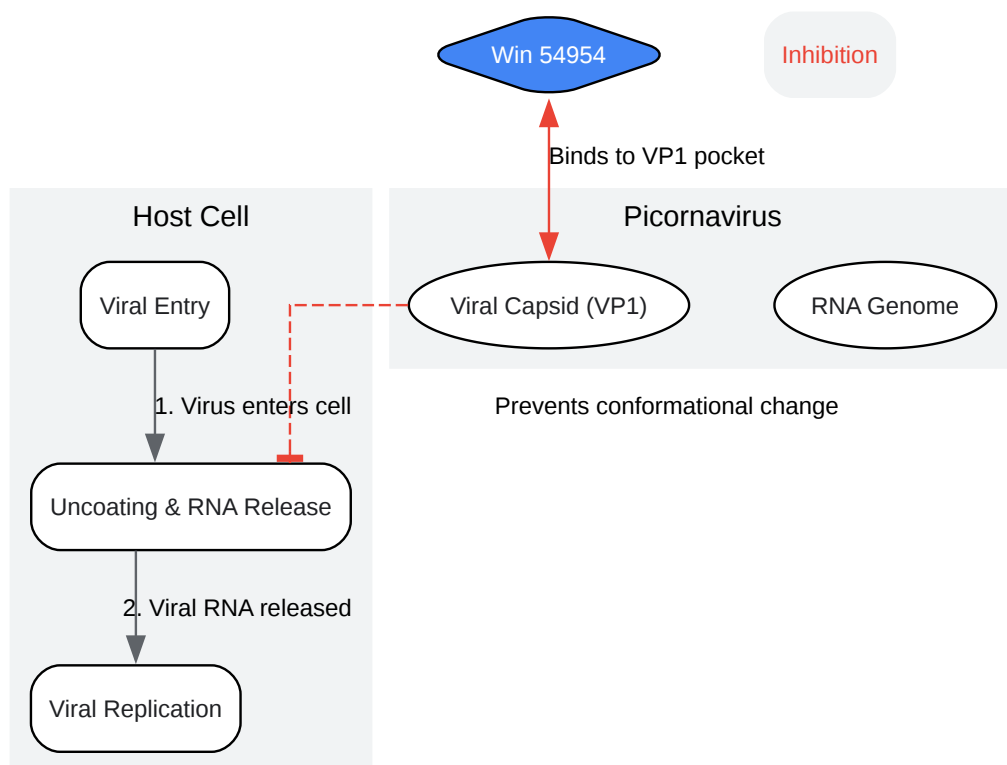
Introduction

Win 54954 is a potent and broad-spectrum antipicornavirus agent that has demonstrated significant activity against a wide range of human rhinoviruses (HRV) and enteroviruses, including poliovirus, coxsackievirus, and echovirus.[1][2] It belongs to a class of compounds known as "capsid binders," which function by inserting into a hydrophobic pocket within the viral capsid protein VP1.[1][3] This binding event stabilizes the capsid, thereby preventing the conformational changes necessary for viral uncoating and the subsequent release of the viral RNA genome into the host cell cytoplasm. This mechanism of action makes **Win 54954** an invaluable tool in the high-throughput screening (HTS) of new chemical entities for antiviral activity against picornaviruses. Its well-defined mechanism and broad-spectrum activity allow it to serve as a reliable positive control and a benchmark for the evaluation of novel antiviral candidates.

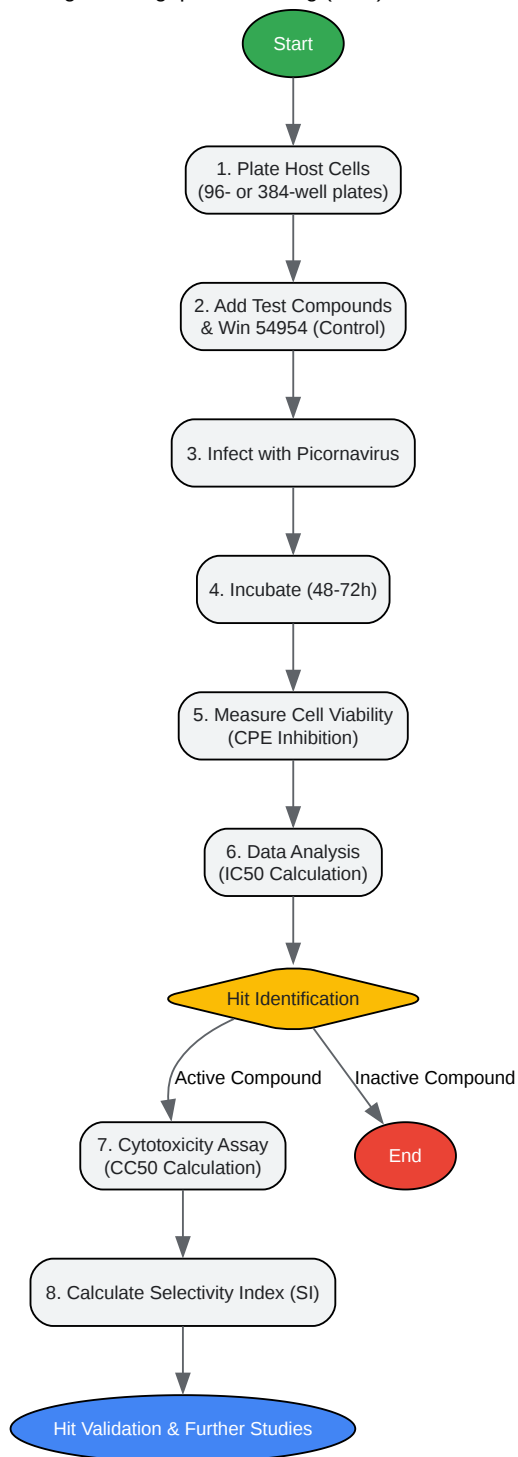
Mechanism of Action of Win 54954

Win 54954 specifically targets the viral capsid, a protein shell that protects the viral genome. The compound binds to a hydrophobic pocket located on the VP1 capsid protein. This interaction prevents the viral capsid from uncoating and releasing its genetic material into the host cell, a critical step in the viral replication cycle.

Mechanism of Action of Win 54954



High-Throughput Screening (HTS) Workflow

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References

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- 2. journals.asm.org [journals.asm.org]
- 3. Reporter Replicons for Antiviral Drug Discovery against Positive Single-Stranded RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
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